An In-depth Technical Guide to 4-nitrophenyl-β-D-cellobioside: Structure, Properties, and Applications in Enzymatic Assays
An In-depth Technical Guide to 4-nitrophenyl-β-D-cellobioside: Structure, Properties, and Applications in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-nitrophenyl-β-D-cellobioside (pNPC) is a chromogenic substrate widely utilized in biochemistry and biotechnology for the sensitive detection and quantification of cellulase and β-glucosidase activity.[1][2][3] Its utility lies in the enzymatic release of the chromophore 4-nitrophenol, which allows for a straightforward spectrophotometric assay. This technical guide provides a comprehensive overview of the structure, properties, and detailed experimental protocols for the use of 4-nitrophenyl-β-D-cellobioside, catering to the needs of researchers and professionals in life sciences and drug development.
Chemical Structure and Properties
4-nitrophenyl-β-D-cellobioside is a disaccharide derivative where a 4-nitrophenyl group is linked to cellobiose via a β-glycosidic bond.[1][2] This linkage is the target for enzymatic cleavage.
Table 1: Chemical Identifiers of 4-nitrophenyl-β-D-cellobioside
| Identifier | Value |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
| CAS Number | 3482-57-3 |
| Molecular Formula | C₁₈H₂₅NO₁₃[3][4][5] |
| SMILES | OC[C@H]1O--INVALID-LINK----INVALID-LINK----INVALID-LINK--Oc3ccc(cc3)--INVALID-LINK--=O)--INVALID-LINK----INVALID-LINK--[C@@H]1O[6] |
| InChI Key | IAYJZWFYUSNIPN-KFRZSCGFSA-N[6] |
Table 2: Physicochemical Properties of 4-nitrophenyl-β-D-cellobioside
| Property | Value | Reference |
| Molecular Weight | 463.39 g/mol | [3][4][5] |
| Appearance | White to light yellow crystalline powder | [2][5] |
| Melting Point | 245 °C (decomposes) | [5] |
| Solubility | Water: 49.00-51.00 mg/mL, Soluble in ethanol | [7] |
| Storage | -20°C to 8°C, protect from light | [2][7][8] |
Applications in Enzymatic Assays
4-nitrophenyl-β-D-cellobioside is a key substrate for characterizing the activity of various cellulolytic enzymes, including:
-
Exo-1,4-β-D-glucanases (Cellobiohydrolases): These enzymes cleave the glycosidic bond between the 4-nitrophenyl group and the cellobiose moiety, releasing 4-nitrophenol and cellobiose.[4]
-
β-D-glucosidases: These enzymes can hydrolyze 4-nitrophenyl-β-D-cellobioside to glucose and 4-nitrophenol.[2]
-
Endo-1,4-β-D-glucanases: Some endoglucanases can also exhibit activity towards this substrate.[4]
The enzymatic reaction is typically monitored by measuring the absorbance of the released 4-nitrophenolate ion under alkaline conditions at a wavelength of 400-420 nm.
Experimental Protocols
General Principle of the Assay
The enzymatic hydrolysis of 4-nitrophenyl-β-D-cellobioside releases 4-nitrophenol. The reaction is stopped, and the color is developed by adding a basic solution (e.g., sodium carbonate or Tris buffer, pH 10-12), which deprotonates the 4-nitrophenol to the yellow 4-nitrophenolate ion. The amount of 4-nitrophenol produced is quantified by measuring the absorbance at 400-420 nm and is directly proportional to the enzyme activity.
Experimental Workflow for Enzyme Activity Assay
Detailed Protocol for Cellobiohydrolase Activity Assay
This protocol is adapted from methodologies for assaying cellobiohydrolase activity.
1. Reagents:
-
Buffer: 50 mM Sodium Acetate Buffer (pH 5.0). To prepare 100 mL, dissolve 0.41 g of sodium acetate in 90 mL of deionized water, adjust pH to 5.0 with acetic acid, and bring the final volume to 100 mL.
-
Substrate Stock Solution: 10 mM 4-nitrophenyl-β-D-cellobioside in 50 mM Sodium Acetate Buffer (pH 5.0). Dissolve 46.34 mg of pNPC in 10 mL of buffer. Gentle warming may be required to fully dissolve the substrate.
-
Enzyme Solution: Prepare a dilution series of the enzyme sample in cold 50 mM Sodium Acetate Buffer (pH 5.0).
-
Stop Solution: 1 M Sodium Carbonate (Na₂CO₃). Dissolve 10.6 g of Na₂CO₃ in 100 mL of deionized water.
-
Standard: 1 mM 4-nitrophenol in 50 mM Sodium Acetate Buffer (pH 5.0).
2. Procedure:
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the 1 mM 4-nitrophenol standard in the assay buffer to obtain concentrations ranging from 0 to 200 µM.
-
To 100 µL of each standard dilution, add 100 µL of 1 M Sodium Carbonate.
-
Measure the absorbance at 405 nm.
-
Plot absorbance versus the concentration of 4-nitrophenol to generate a standard curve.
-
-
Enzyme Assay:
-
In a microcentrifuge tube or a 96-well plate, add 50 µL of the 10 mM 4-nitrophenyl-β-D-cellobioside substrate solution.
-
Add 40 µL of 50 mM Sodium Acetate Buffer (pH 5.0).
-
Pre-incubate the mixture at the desired assay temperature (e.g., 50°C) for 5 minutes.
-
Initiate the reaction by adding 10 µL of the diluted enzyme solution.
-
Incubate for a specific time (e.g., 10, 20, or 30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding 100 µL of 1 M Sodium Carbonate solution.
-
Measure the absorbance of the resulting yellow solution at 405 nm.
-
A blank should be prepared by adding the stop solution before the enzyme solution.
-
3. Calculation of Enzyme Activity:
-
Determine the concentration of 4-nitrophenol released using the standard curve.
-
Enzyme activity is typically expressed in Units (U), where one unit is defined as the amount of enzyme that releases 1 µmol of 4-nitrophenol per minute under the specified assay conditions.
Activity (U/mL) = (Concentration of 4-nitrophenol (µM) * Total Assay Volume (mL)) / (Incubation Time (min) * Volume of Enzyme (mL)) * Dilution Factor
Distinguishing Between Cellobiohydrolase and β-Glucosidase Activity
β-glucosidases can also cleave 4-nitrophenyl-β-D-cellobioside. To specifically measure cellobiohydrolase activity in a mixed enzyme sample, D-glucono-1,5-δ-lactone, a specific inhibitor of β-glucosidases, can be added to the reaction mixture.[4]
Signaling Pathways and Logical Relationships
Enzymatic Hydrolysis of 4-nitrophenyl-β-D-cellobioside
The following diagram illustrates the enzymatic cleavage of 4-nitrophenyl-β-D-cellobioside by cellobiohydrolase and β-glucosidase.
This guide provides essential information for the effective use of 4-nitrophenyl-β-D-cellobioside in research and development. Adherence to detailed protocols and a clear understanding of the underlying biochemical principles will ensure accurate and reproducible results.
References
- 1. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 2. 3482-57-3, 4-Nitrophenyl beta-D-cellobioside, CAS: 3482-57-3 [chemsynlab.com]
- 3. 4-NITROPHENYL-BETA-D-CELLOBIOSIDE | 3482-57-3 [chemicalbook.com]
- 4. An assay for selective determination of exo-1,4,-beta-glucanases in a mixture of cellulolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-ニトロフェニルβ-D-セロビオシド | 4-Nitrophenyl beta-D-Cellobioside | 3482-57-3 | 東京化成工業株式会社 [tcichemicals.com]
- 6. chromogenic, ≥98% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4-Nitrophenyl b- D -cellobioside = 98 TLC 3482-57-3 [sigmaaldrich.com]
- 8. goldbio.com [goldbio.com]
